molecular formula C12H9Cl2O4P B3849411 bis(3-chlorophenyl) hydrogen phosphate CAS No. 79850-87-6

bis(3-chlorophenyl) hydrogen phosphate

Cat. No.: B3849411
CAS No.: 79850-87-6
M. Wt: 319.07 g/mol
InChI Key: CFJQLIQGZQDAGG-UHFFFAOYSA-N
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Description

Bis(3-chlorophenyl) hydrogen phosphate is an organophosphate ester featuring two 3-chlorophenyl groups attached to a central phosphate group, with one hydroxyl group remaining on the phosphorus atom. This structure confers unique physicochemical properties, including acidity from the hydroxyl group and steric/electronic effects from the meta-chlorinated aromatic rings.

The meta-chloro substituents on the phenyl rings introduce moderate electron-withdrawing effects, influencing the compound’s stability, solubility, and reactivity.

Properties

IUPAC Name

bis(3-chlorophenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2O4P/c13-9-3-1-5-11(7-9)17-19(15,16)18-12-6-2-4-10(14)8-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJQLIQGZQDAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OP(=O)(O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307364
Record name BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79850-87-6
Record name NSC190817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BIS(3-CHLOROPHENOXY)PHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl) hydrogen phosphate typically involves the reaction of 3-chlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds as follows:

    Step 1: 3-chlorophenol is reacted with phosphorus oxychloride in the presence of a base such as pyridine or triethylamine.

    Step 2: The reaction mixture is heated to facilitate the formation of bis(3-chlorophenyl) phosphate.

    Step 3: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(3-chlorophenyl) hydrogen phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: The compound can be reduced under specific conditions to form corresponding phosphites.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed.

Major Products Formed:

    Oxidation: Formation of 3-chloroquinone derivatives.

    Reduction: Formation of bis(3-chlorophenyl) phosphite.

    Substitution: Formation of substituted phenyl phosphates.

Scientific Research Applications

Chemistry: Bis(3-chlorophenyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.

Biology: In biological research, it is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes.

Industry: In the industrial sector, this compound is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of bis(3-chlorophenyl) hydrogen phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to altered cellular functions. The molecular targets include enzymes involved in signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related diaryl phosphates and chlorinated aromatic compounds, highlighting key differences in substituent positions, functional groups, and properties.

Substituent Position and Electronic Effects

Compound Substituent Positions Key Functional Groups Electronic Effects
Bis(3-chlorophenyl) hydrogen phosphate 3-chloro on phenyl Phosphate (O=P(OH)(OAr)₂) Moderate electron-withdrawing (meta-Cl)
Bis(2,4-dichlorophenyl) chlorophosphate 2,4-dichloro on phenyl Chlorophosphate (O=P(Cl)(OAr)₂) Stronger electron-withdrawing (ortho/para-Cl)
Bis(2,6-dimethylphenyl) 3-hydroxyphenyl phosphate 2,6-dimethyl on phenyl, 3-OH on phenyl Phosphate with hydroxyl Electron-donating (methyl) and -withdrawing (OH)
Bis(4-trifluoromethylphenyl)chlorophosphine 4-CF₃ on phenyl Chlorophosphine (Cl-P) Strong electron-withdrawing (para-CF₃)

Key Observations:

  • Functional Groups: The hydroxyl group in this compound increases acidity compared to chlorophosphate derivatives (e.g., ), which may improve solubility in polar solvents.

Thermal and Explosive Properties

While direct data for this compound are absent, comparisons can be inferred from structurally related compounds:

Compound Decomposition Temp. (°C) Detonation Velocity (m/s) Explosion Pressure (GPa) Reference
1-(3-Chlorophenyl)-1H-tetrazole ~220 (exothermic) 4409 5.4
This compound (inferred) Likely >200 N/A N/A

Key Observations:

  • Chlorinated phosphates may decompose at elevated temperatures, releasing HCl gas, a common trait in halogenated organics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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